1H-Benzimidazole-2-carbothioamide, N,N-dimethyl-
Description
1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- is a benzimidazole derivative characterized by a thioamide (-C(=S)NH2) group at the 2-position of the benzimidazole core and dimethyl substitution on the amine nitrogen. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological and chemical versatility. N,N-dimethyl substitution likely improves lipophilicity and membrane permeability compared to primary or secondary amines .
Synthetic routes for analogous benzimidazoles often involve oxidative cyclocondensation, alkylation, or multicomponent reactions under mild conditions, as highlighted in .
Properties
CAS No. |
538338-66-8 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,N-dimethyl-1H-benzimidazole-2-carbothioamide |
InChI |
InChI=1S/C10H11N3S/c1-13(2)10(14)9-11-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3,(H,11,12) |
InChI Key |
JJLMJUSCESQIJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. Two predominant methods are identified:
Method A: Transition-Metal-Free Intramolecular Amination
Aqueous conditions using potassium carbonate (K2CO3) facilitate the cyclization of N-(2-iodophenyl)benzamidine at 100°C for 30 hours, yielding benzimidazole derivatives in up to 80% efficiency. This approach eliminates metal catalysts, aligning with green chemistry principles.
Method B: Acid-Catalyzed Condensation
Reaction of o-phenylenediamine with aldehydes in chloroform (CHCl3) and ammonium chloride (NH4Cl) at room temperature provides 2-substituted benzimidazoles. For example, benzaldehyde yields 2-phenyl-1H-benzimidazole in 94% yield within 4 hours. This method is advantageous for its simplicity and rapid kinetics.
Introduction of the Carbothioamide Group
Carbothioamide functionalization is achieved through hydrazide intermediates. In a representative procedure:
- Hydrazide Formation : Ethyl bromoacetate reacts with the benzimidazole nitrogen to form an ester, which is subsequently treated with hydrazine hydrate to yield 2-(1H-benzimidazol-1-yl)acetohydrazide.
- Carbothioamide Synthesis : The hydrazide is refluxed with methyl-, ethyl-, or phenyl isothiocyanate in ethanol, forming carbothioamide derivatives. For instance, methyl isothiocyanate affords N-methylcarbothioamide in 76–88% yield after purification.
N,N-Dimethylation Strategies
N,N-Dimethylation is typically performed via nucleophilic substitution or reductive amination. While specific protocols for this compound are scarce in the literature, analogous methods suggest:
- Methylation with Methyl Iodide : Treatment of the carbothioamide intermediate with methyl iodide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 60°C for 12–24 hours.
- Reductive Amination : Reaction with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under mild acidic conditions.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include temperature, solvent, and stoichiometry:
| Parameter | Optimal Condition (Method A) | Optimal Condition (Method B) |
|---|---|---|
| Temperature | 100°C | Room temperature |
| Solvent | Water | CHCl3 |
| Reaction Time | 30 hours | 4 hours |
| Catalyst/Base | K2CO3 | NH4Cl |
| Yield | 80% | 94% |
Method A’s aqueous conditions reduce environmental impact but require prolonged heating, whereas Method B offers rapid synthesis at the expense of chlorinated solvents.
Analytical Characterization Techniques
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Strong absorption bands at 1250–1350 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (N-H) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks align with calculated masses (e.g., m/z 239.30 for C15H14N2O).
Comparative Analysis of Methodologies
| Aspect | Transition-Metal-Free (Method A) | Acid-Catalyzed (Method B) |
|---|---|---|
| Environmental Impact | Low (water solvent) | Moderate (CHCl3 use) |
| Scalability | Suitable for large scale | Limited by solvent |
| Functionalization | Requires post-modification | Direct 2-substitution |
| Yield | 50–80% | 70–94% |
Method B is preferable for rapid benzimidazole core synthesis, while Method A aligns with sustainable practices.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Benzimidazole derivatives have demonstrated notable anti-inflammatory and analgesic effects .
- Inhibition of cyclooxygenase: Some synthesized 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives have shown remarkable in vitro cyclooxygenase inhibition . For instance, compounds 136–137 exhibited significant inhibition of both COX-1 (IC50 values of 0.1664 and 0.2272 nM, respectively) and COX-2 (IC50 values of 0.0370 and 0.0469 nM, respectively) .
- Reduction of Edema: These compounds also significantly reduced edema volume compared to standard diclofenac .
- Analgesic Activity: Certain N-substituted benzimidazole derivatives have shown prominent analgesic activity, reducing the number of writhing incidents at a 50 mg/kg dose compared to standard aspirin . Several compounds have demonstrated notable reductions in edema, ranging from 92.7 to 97.6%, compared to standard drugs like rofecoxib and indomethacin .
Antiviral Applications
Benzimidazole derivatives have also been recognized for their antiviral capabilities .
- Bovine Viral Diarrhea Virus (BVDV): A specific analogue, compound 120 , has been identified as an effective antiviral agent against BVDV, with an EC50 of 1.11 mM .
- Rotavirus: Certain 5-nitro-1H-benzimidazole derivatives (122–124 ) have demonstrated potential as potent antiviral agents due to their inhibitory effect against the rotavirus Wa strain .
- Lassa Virus: Compound 125 has been found to be a potent antiviral agent against Lassa virus envelope glycoprotein (LASV GP) pseudotypes, with an EC50 value of 1.1 nM .
Antimicrobial Activity
Antimicrobial activity has been observed in some 1H-benzimidazole-carboxamide derivatives against Staphylococcus aureus, Escherichia coli, and Candida .
Other potential applications
Further applications of benzimidazoles include:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 1H-Benzimidazole-2-carbothioamide, N,N-dimethyl- include derivatives with variations at the 2-position and nitrogen substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The thioamide group in the target compound confers moderate polarity, but N,N-dimethyl substitution increases hydrophobicity compared to carboxylic acid (-COOH) or primary amine (-NH2) derivatives. This may enhance blood-brain barrier penetration or cellular uptake .
- The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the thioamide’s weaker electron-withdrawing nature .
Q & A
Q. What are the common synthetic routes for preparing N,N-dimethyl-1H-benzimidazole-2-carbothioamide, and how do reaction conditions influence product purity?
Methodological Answer: The synthesis of N,N-dimethyl-1H-benzimidazole-2-carbothioamide typically employs three strategies:
Oxidative Cyclocondensation : Reacting o-phenylenediamines with thiourea derivatives under acidic or oxidative conditions (e.g., using HCl or H₂O₂). This method is efficient for constructing the benzimidazole core but may require purification to remove byproducts .
Multicomponent Reactions (MCRs) : Base-promoted sequential assembly of aldehydes, amines, and thiourea derivatives in one pot. For example, highlights a base-promoted MCR yielding N-thiomethyl benzimidazoles under mild conditions, which minimizes side reactions .
Cyclization of o-Phenylenediamines : Using CO₂ and H₂ in a catalytic system to form benzimidazoles. This green chemistry approach avoids harsh reagents but may require optimization for substituent compatibility .
Q. Key Considerations :
- Oxidant Selection : Strong oxidants (e.g., H₂O₂) improve yields but risk over-oxidation.
- Base Strength : Strong bases (e.g., KOH) accelerate MCRs but may degrade sensitive functional groups.
- Purification : Chromatography or recrystallization is critical for removing unreacted thiourea or dimeric byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of N,N-dimethyl-1H-benzimidazole-2-carbothioamide?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., N,N-dimethyl groups at δ 3.0–3.5 ppm) and tautomeric equilibria (e.g., thione vs. thiol forms) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives.
X-ray Crystallography :
- Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. For example, reports a crystal structure with an R factor of 0.060, validating planarity of the benzimidazole ring .
Mass Spectrometry (HRMS) :
- Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. Table 1: Representative Crystallographic Data (from )
| Parameter | Value |
|---|---|
| R factor | 0.060 |
| wR factor | 0.138 |
| Data-to-parameter ratio | 14.8 |
| Temperature (K) | 291 |
Q. What biological activities are associated with N,N-dimethyl-1H-benzimidazole-2-carbothioamide, and how are these evaluated experimentally?
Methodological Answer: Benzimidazole-2-carbothioamides are studied for:
- Antimicrobial Activity : Tested via microbroth dilution assays against bacterial/fungal strains (e.g., MIC values ≤ 8 µg/mL reported in ) .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values linked to thiourea moiety’s electron-withdrawing effects) .
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like topoisomerase II or kinases .
Q. Experimental Design Tips :
- Include positive controls (e.g., fluconazole for antifungal assays).
- Validate cytotoxicity in non-cancerous cell lines (e.g., HEK-293).
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities of N,N-dimethyl-1H-benzimidazole-2-carbothioamide derivatives?
Methodological Answer: Contradictions often arise from:
- Tautomerism : The thione/thiol equilibrium (confirmed via ¹H NMR or IR) affects binding affinity. For example, thiol forms may enhance metal chelation in enzyme inhibition .
- Purity Issues : HPLC-MS ensures >95% purity to exclude confounding effects from synthetic byproducts.
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate across multiple labs.
Case Study : notes divergent MIC values for similar derivatives, resolved by correlating logP values with membrane permeability .
Q. What strategies optimize the synthesis of N,N-dimethyl-1H-benzimidazole-2-carbothioamide for high-throughput medicinal chemistry applications?
Methodological Answer:
Q. Table 2: Comparison of Synthetic Methods
| Method | Yield Range | Time | Scalability |
|---|---|---|---|
| Oxidative Cyclocondensation | 60–75% | 6–12h | Moderate |
| Multicomponent Reaction | 70–85% | 3–6h | High |
| CO₂/H₂ Cyclization | 50–65% | 24h | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
